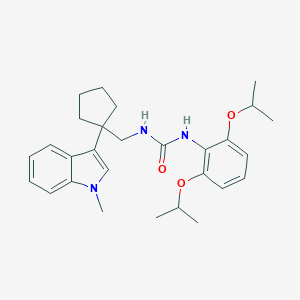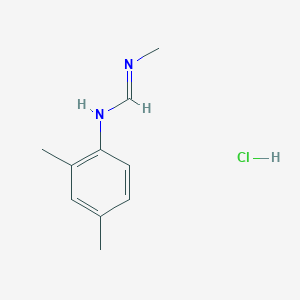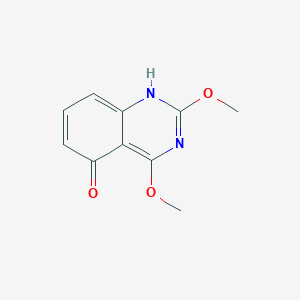
2,4-Dimethoxyquinazolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxyquinazolin-5-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2,4-Dimethoxyquinazolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with formamide under acidic conditions to form the quinazoline ring. The reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to improve yield and efficiency .
Analyse Des Réactions Chimiques
2,4-Dimethoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
Biology: It has been investigated for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Medicine: Quinazoline derivatives, including 2,4-Dimethoxyquinazolin-5-ol, have shown promise as therapeutic agents for the treatment of various diseases, including cancer and bacterial infections
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxyquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxyquinazolin-5-ol can be compared with other quinazoline derivatives, such as:
2,4-Dimethoxyquinazoline: Similar in structure but lacks the hydroxyl group at the 5-position.
2,4-Dimethoxy-6-quinazolinol: Similar but with the hydroxyl group at the 6-position instead of the 5-position.
2,4-Dimethoxy-5-nitroquinazoline: Contains a nitro group at the 5-position instead of a hydroxyl group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
155824-63-8 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
Clé InChI |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
SMILES isomérique |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES canonique |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Synonymes |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


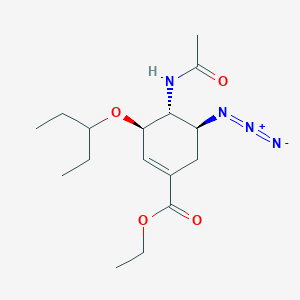

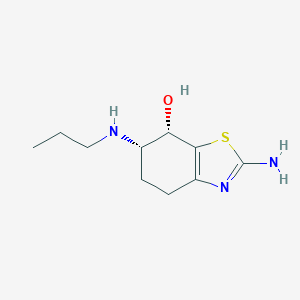

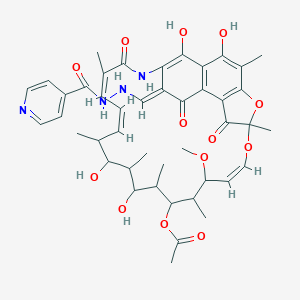
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
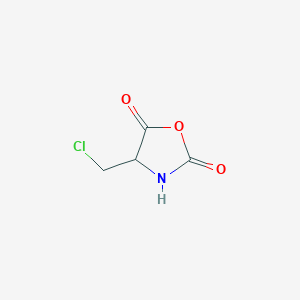

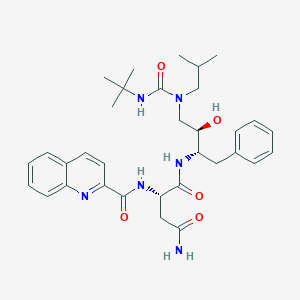
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
